![molecular formula C22H24N2O4 B7519572 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BDB, is a chemical compound that belongs to the family of piperazine derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
Mécanisme D'action
The exact mechanism of action of BDB is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain, including serotonin and dopamine. BDB has been shown to increase the levels of these neurotransmitters, which are known to be involved in mood regulation and the pathophysiology of depression and anxiety.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDB has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, BDB has been shown to increase the levels of antioxidants, which are involved in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in lab experiments is its potential therapeutic applications. BDB has been shown to have antidepressant and anxiolytic effects, making it a promising treatment option for mental health disorders. However, one limitation of using BDB in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of BDB is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for BDB research. One potential direction is to further investigate its therapeutic applications, particularly in the treatment of mental health disorders. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDB and to identify any potential side effects or limitations.
Méthodes De Synthèse
BDB can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with piperazine, followed by the reaction of the resulting compound with 4-phenylbutane-1,4-dione. The final product is obtained through purification and isolation processes. The synthesis of BDB is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
BDB has been the subject of several scientific studies due to its potential therapeutic applications. One study found that BDB has antidepressant effects in animal models, suggesting that it may be a promising treatment option for depression. Another study found that BDB has anxiolytic effects, meaning that it may be useful in treating anxiety disorders. BDB has also been shown to have anti-inflammatory and antioxidant properties, indicating that it may have potential in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19(18-4-2-1-3-5-18)7-9-22(26)24-12-10-23(11-13-24)15-17-6-8-20-21(14-17)28-16-27-20/h1-6,8,14H,7,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUXJYUYPFCNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)

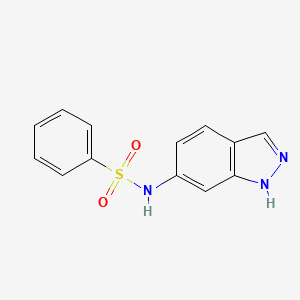
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
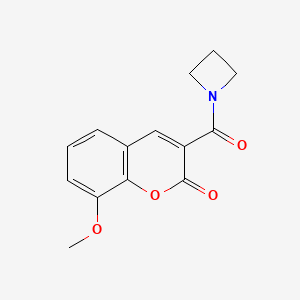

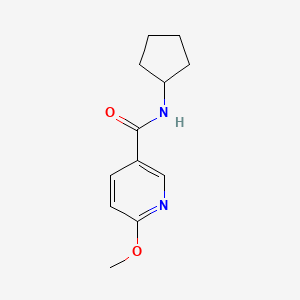
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
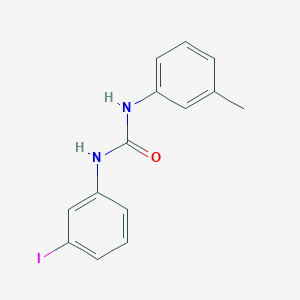
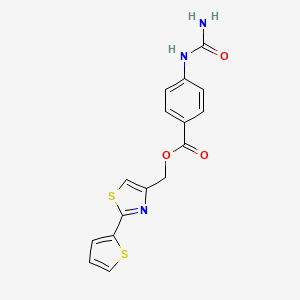

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)